Her2-IN-11
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Overview
Description
Her2-IN-11 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Overexpression or amplification of HER2 is associated with various cancers, particularly breast and gastric cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as acetic anhydride, sodium hydroxide, and various organic solvents under controlled temperature and pressure conditions.
Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups that enhance its binding affinity and selectivity for HER2. Common reagents used in these steps include bromine, chlorine, and various amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Her2-IN-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions involving this compound typically use reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethyl sulfoxide, and methanol.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
Scientific Research Applications
Her2-IN-11 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure-activity relationship of HER2 inhibitors. It helps in understanding the binding interactions and optimizing the design of new inhibitors.
Biology: In biological research, this compound is used to investigate the role of HER2 in cell signaling pathways, cell proliferation, and apoptosis. It serves as a valuable probe to dissect the molecular mechanisms underlying HER2-driven cancers.
Medicine: this compound is being explored as a potential therapeutic agent for HER2-positive cancers. Preclinical studies have shown promising results in inhibiting tumor growth and improving survival rates in animal models.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new HER2-targeted therapies. .
Mechanism of Action
Her2-IN-11 exerts its effects by binding to the ATP-binding site of the HER2 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of key signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. As a result, this compound effectively inhibits cell proliferation, induces apoptosis, and reduces tumor growth in HER2-positive cancers .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A dual tyrosine kinase inhibitor targeting both HER2 and EGFR. It is used in combination with other therapies for HER2-positive breast cancer.
Neratinib: An irreversible tyrosine kinase inhibitor that targets HER2, EGFR, and HER4. It is approved for extended adjuvant treatment of early-stage HER2-positive breast cancer.
Trastuzumab: A monoclonal antibody that binds to the extracellular domain of HER2, preventing receptor dimerization and activation. .
Uniqueness of Her2-IN-11
This compound is unique in its high selectivity and potency for HER2. Unlike other inhibitors, it specifically targets the ATP-binding site of HER2, resulting in more effective inhibition of HER2 signaling. Additionally, this compound has shown promising results in overcoming resistance to other HER2-targeted therapies, making it a valuable addition to the arsenal of HER2 inhibitors .
Properties
Molecular Formula |
C17H11NO6 |
---|---|
Molecular Weight |
325.27 g/mol |
IUPAC Name |
N-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11NO6/c1-21-16-14-10(6-8-23-14)13(9-4-5-12(19)24-15(9)16)18-17(20)11-3-2-7-22-11/h2-8H,1H3,(H,18,20) |
InChI Key |
BGZBUQUSWQJGAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)NC(=O)C4=CC=CO4)C=CC(=O)O2 |
Origin of Product |
United States |
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